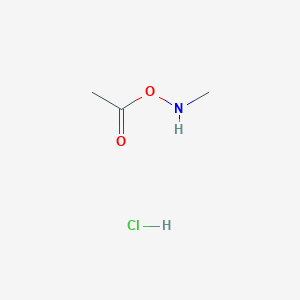

O-Acetyl-N-methylhydroxylamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methylamino acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-3(5)6-4-2;/h4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMICKVBCKWFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546439 | |

| Record name | 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-95-3 | |

| Record name | 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of O-Acetyl-N-methylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-N-methylhydroxylamine Hydrochloride is a hydroxylamine derivative of significant interest in synthetic organic chemistry and pharmaceutical development. Its utility as a versatile reagent necessitates a detailed understanding of its physical properties to ensure proper handling, storage, and application in experimental and manufacturing processes. This guide synthesizes available data to present a detailed profile of the compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for designing experiments, ensuring safety, and predicting the compound's behavior in various chemical environments.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₇NO₂·HCl | [1] |

| Molecular Weight | 125.55 g/mol | [1] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 111 °C (with decomposition) | [2][3] |

| Solubility | Soluble in water. | [2][3] |

| Stability | Moisture and heat sensitive. | [2] |

Structural Elucidation and Spectroscopic Data

While specific, publicly available spectroscopic data for this compound is limited, the structural identity is confirmed by manufacturers through techniques such as NMR. For the purpose of providing a reference, the following sections detail the expected spectroscopic characteristics based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for confirming the molecular structure of a compound.

-

¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals for the acetyl protons and the N-methyl protons. The acetyl group (CH₃CO-) would appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The N-methyl group (N-CH₃) would also be a singlet, likely shifted downfield due to the influence of the nitrogen and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for the three distinct carbon environments in the molecule: the carbonyl carbon of the acetyl group (expected around δ 170 ppm), the methyl carbon of the acetyl group (expected around δ 20-30 ppm), and the N-methyl carbon (expected in a similar range to the acetyl methyl carbon).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A strong absorption band around 1740-1760 cm⁻¹ , characteristic of the C=O stretching vibration of the ester group.

-

C-H stretching vibrations for the methyl groups in the region of 2800-3000 cm⁻¹ .

-

N-H stretching vibrations from the hydrochloride salt, which may appear as a broad band in the region of 2400-3200 cm⁻¹ .

-

C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹ ).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the expected molecular ion peak would correspond to the free base (C₃H₇NO₂). Fragmentation patterns would likely involve the loss of the acetyl group, the methyl group, and other characteristic fragments.

Solubility Profile

Expected Solubility:

-

High Solubility: Water, Methanol

-

Moderate Solubility: Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

-

Low to Insoluble: Non-polar organic solvents such as hexane and toluene.

Experimental Protocol for Determining Solubility:

A standardized method for determining solubility involves preparing a saturated solution of the compound in the solvent of interest at a specific temperature.

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., methanol, ethanol, DMSO, DMF) to the sample.

-

Equilibration: Stir the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Analysis: Centrifuge or filter the solution to remove any undissolved solid. The concentration of the dissolved compound in the supernatant can then be determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Stability and Thermal Properties

This compound is reported to be sensitive to moisture and heat.[2] The melting point of 111 °C is accompanied by decomposition, indicating thermal instability at elevated temperatures.[2][3]

Thermal Analysis Workflow:

To quantitatively assess the thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Caption: Workflow for Thermal Analysis.

This analysis would provide a precise decomposition temperature and information about the energetic nature of the decomposition process.

Handling and Storage

Given its sensitivity to moisture and heat, this compound should be handled and stored with care to maintain its integrity.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources.[4] Storage under an inert atmosphere is also recommended to prevent degradation from moisture.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Conclusion

This technical guide provides a consolidated overview of the known physical properties of this compound, drawing from available data. While foundational information is established, there is a clear opportunity for further research to publish a more comprehensive characterization, including detailed solubility in organic solvents and complete spectroscopic analysis. Such data would be invaluable to the scientific community, enabling more precise and effective use of this important chemical reagent.

References

-

- TCI Chemicals

-

- Fisher Scientific

-

- Chem-Space

-

- MedChemExpress

-

- Journal of Organic Chemistry

-

- TCI Chemicals

-

- MedChemExpress

-

- TCI America

-

- SIELC Technologies

-

- Chemistry LibreTexts

-

- ChemicalBook

-

- PubChem

-

- Benchchem

-

- CP Lab Safety

-

- Fisher Scientific

-

- NIST WebBook

-

- Chemistry LibreTexts

-

- MedChemExpress

-

- Organic Chemistry Data

-

- PubChem

-

- Google Patents

-

- Journal of Organic Chemistry

-

- PubChem

-

- TCI India

-

- DTIC

-

- Wikipedia

-

- Google Patents

-

- Google Patents

-

- MDPI

-

- IntechOpen

-

- Wikipedia

-

- Molbase

-

- Google Patents

-

- SpectraBase

-

- SpectraBase

Sources

O-Acetyl-N-methylhydroxylamine Hydrochloride: A Technical Guide for Strategic Application in Complex Molecule Synthesis

Abstract

O-Acetyl-N-methylhydroxylamine hydrochloride (CAS No. 19689-95-3) has emerged as a reagent of significant interest for medicinal and process chemists. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and core applications, with a pronounced focus on its utility in the regioselective α-acetoxylation of carbonyl compounds. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and contextualize the importance of the resulting α-acetoxy ketone motif within the landscape of modern drug discovery and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the efficient synthesis of complex molecular architectures.

Introduction: The Strategic Value of Controlled α-Functionalization

The precise introduction of functional groups at the α-position of carbonyl compounds is a cornerstone of modern organic synthesis. The resulting motifs, particularly α-hydroxy and α-acyloxy ketones, are prevalent in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Historically, the direct α-oxidation of ketones has been fraught with challenges, including harsh reaction conditions, the use of toxic heavy metal oxidants, and a lack of regioselectivity. The development of milder, more selective reagents is therefore of paramount importance. This compound presents an elegant solution to this challenge, offering a reliable and operationally simple method for the direct α-acetoxylation of ketones and aldehydes.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for its safe and effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 19689-95-3 | [1] |

| Molecular Formula | C₃H₈ClNO₂ | [1] |

| Molecular Weight | 125.55 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 111 °C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Store in a cool, dry place under an inert atmosphere. The compound is moisture and heat sensitive. | [1] |

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-acetylation of its precursor, N-methylhydroxylamine hydrochloride. The following protocol is a representative procedure based on established methods for the acylation of hydroxylamines.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methylhydroxylamine hydrochloride

-

Acetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous tetrahydrofuran (THF)

-

Petroleum ether

-

Deionized water

Procedure:

-

Preparation of N-methylhydroxylamine free base (in situ): In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, suspend N-methylhydroxylamine hydrochloride (1.0 eq) in anhydrous THF.

-

To this suspension, add a slurry of sodium bicarbonate (1.1 eq) in water (a minimal amount to dissolve).

-

Cool the mixture to -5 to 0 °C in an ice-salt bath.

-

Acetylation: Slowly add acetyl chloride (1.05 eq) dropwise to the well-stirred mixture, ensuring the temperature is maintained below 0 °C.

-

After the addition is complete, continue stirring at 0 °C for an additional 30-60 minutes.

-

Work-up: Allow the reaction mixture to warm to room temperature. Filter the mixture to remove inorganic salts.

-

The filtrate is then concentrated under reduced pressure. The residue is triturated with petroleum ether to induce precipitation of the product.

-

The solid product is collected by filtration, washed with cold petroleum ether, and dried under vacuum to yield this compound.

Causality of Experimental Choices:

-

The use of a weak base like sodium bicarbonate is crucial to neutralize the HCl salt of the starting material and the HCl generated during the reaction without promoting significant hydrolysis of the acetyl chloride or the product.

-

Low-temperature conditions are employed to control the exothermic reaction between acetyl chloride and the hydroxylamine and to minimize potential side reactions.

Caption: Synthesis workflow for this compound.

Core Application: α-Acetoxylation of Carbonyl Compounds

The premier application of this compound is the direct α-acetoxylation of aldehydes and ketones. This transformation, pioneered by Tomkinson and coworkers with the analogous benzoyl derivative, provides a mild and efficient route to valuable α-acetoxy carbonyl compounds.[5][6]

Proposed Mechanism of α-Acetoxylation

The reaction is believed to proceed through the formation of an enol or enolate intermediate, which then undergoes nucleophilic attack on the electrophilic oxygen of the reagent.

Caption: Proposed mechanism for the α-acetoxylation of ketones.

Experimental Protocol: α-Acetoxylation of 1,4-Cyclohexanedione Monoethylene Ketal

This protocol is adapted from the general method developed by Tomkinson et al. for the α-acyloxylation of carbonyl compounds.[5][6]

Materials:

-

1,4-Cyclohexanedione monoethylene ketal

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Isopropyl alcohol

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) and this compound (1.1 eq) in DMSO.

-

Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer repeatedly with saturated aqueous brine to remove the DMSO.

-

Dry the organic fraction over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as isopropyl alcohol, to yield the α-acetoxy ketone.

Self-Validating System:

-

The progress of the reaction can be easily tracked by TLC, observing the consumption of the starting ketone and the appearance of the less polar product spot.

-

The final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the introduction of the acetoxy group at the α-position.

Applications in Drug Discovery and Development

The α-acetoxy ketone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates with a wide range of biological activities.[1][2]

Steroid Synthesis and Modification

The introduction of an acetoxy group at the α-position of a steroidal ketone can significantly modulate its biological activity. This functionalization can influence receptor binding affinity, metabolic stability, and pharmacokinetic properties. The mild conditions of the α-acetoxylation with this compound make it an attractive method for the late-stage functionalization of complex steroid cores.[7][8][9] For example, the α-acetoxylation of a 3-keto steroid can be a key step in the synthesis of hormonally active agents.

Anticancer and Antiviral Agents

The α-acyloxy ketone functionality is present in several compounds with demonstrated anticancer and antiviral properties.[10][11][12] The electrophilic nature of the carbonyl group, modulated by the adjacent acyloxy substituent, can play a role in the covalent or non-covalent interaction with biological targets such as enzymes.

-

α-Ketoamides: This class of compounds, which can be accessed from α-acetoxy ketone precursors, has shown potent activity as proteasome inhibitors for cancer therapy and has been investigated for antiviral applications, including against SARS-CoV-2.[10]

-

Nucleoside Analogs: The synthesis of certain acyclic nucleoside analogs, a class of potent antiviral drugs, may involve intermediates bearing the α-acyloxy ketone motif.[4]

Caption: Applications of this compound in synthesis.

Conclusion

This compound is a valuable and versatile reagent for the direct α-acetoxylation of carbonyl compounds. Its ease of preparation, stability, and the mild, regioselective nature of its reactions make it a superior alternative to many traditional oxidation methods. The resulting α-acetoxy ketones are crucial intermediates in the synthesis of complex molecules, including steroids and other pharmacologically active agents. This guide has provided the fundamental knowledge, from synthesis to application, to empower researchers to effectively integrate this reagent into their synthetic strategies, thereby accelerating the discovery and development of novel therapeutics.

References

-

Beshara, C. S., Hall, A., Jenkins, R. L., Jones, K. L., Jones, T. C., Killeen, N. M., Taylor, P. H., Thomas, S. P., & Tomkinson, N. C. O. (2005). A general method for the α-acyloxylation of carbonyl compounds. Organic Letters, 7(25), 5729–5732. [Link]

-

Beshara, C. S., Hall, A., Jenkins, R. L., Jones, K. L., Jones, T. C., Killeen, N. M., Taylor, P. H., Thomas, S. P., & Tomkinson, N. C. O. (2005). A general method for the α-acyloxylation of carbonyl compounds. Pure and Applied Chemistry, 77(25), 5729-5732. [Link]

-

Garg, N. K., & Sarpong, R. (2020). Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. Accounts of Chemical Research, 53(8), 1585–1598. [Link]

-

de la Cruz, P., & Alajarín, R. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. ACS medicinal chemistry letters, 13(12), 1937–1942. [Link]

-

Al-Megrin, M. I., Al-Harbi, N. O., Al-Zharani, M. A., & Al-Amri, J. F. (2022). A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. Scientific reports, 12(1), 1835. [Link]

-

ResearchGate. (2006). A General Method for the α-Acyloxylation of Carbonyl Compounds. Retrieved from [Link]

-

Prasad, K. R., & Kumar, P. (2018). Recent methods for the synthesis of α-acyloxy ketones. Organic & Biomolecular Chemistry, 16(31), 5549-5569. [Link]

-

ResearchGate. (2015). A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides. Retrieved from [Link]

-

de la Torre, M. C., & Sierra, M. A. (2019). A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach. Frontiers in chemistry, 7, 538. [Link]

-

Semantic Scholar. (2015). A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides. Retrieved from [Link]

-

Van der Poorten, O., & D'hooghe, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein journal of organic chemistry, 11, 586–602. [Link]

-

Organic Syntheses. (n.d.). n-acetyl-n-phenylhydroxylamine. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

-

Djerassi, C., Miramontes, L., Rosenkranz, G., Sondheimer, F., & Longo, L. D. (2006). Steroids LIV. Synthesis of 19-nor-17alpha-ethynyltestosterone and 19-nor-17alpha-methyltestosterone. 1954. American journal of obstetrics and gynecology, 194(1), 289. [Link]

-

Chemistry Europe. (2021). Synthesis and Anticancer Activity of Novel Derivatives of α,β‐Unsaturated Ketones Based on Oleanolic Acid. Retrieved from [Link]

-

Li, Y., Wang, Y., Wang, J., Zhang, X., & Li, J. (2016). Turning an antiviral into an anticancer drug: Nanoparticle delivery of acyclovir monophosphate. Journal of controlled release : official journal of the Controlled Release Society, 228, 138–147. [Link]

- Google Patents. (n.d.). Process to produce n-methylydroxylamine hydrochloride.

-

Organic Chemistry Portal. (n.d.). Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. Retrieved from [Link]

-

De Clercq, E. (1995). Acyclic nucleosides as antiviral compounds. Clinical microbiology reviews, 8(2), 200–213. [Link]

-

TWINCORE. (2023). Cancer drug works against viruses. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

mechanism of action for O-Acetyl-N-methylhydroxylamine Hydrochloride

An In-Depth Technical Guide to the Mechanism and Application of O-Acetyl-N-methylhydroxylamine Hydrochloride

Executive Summary

This compound is a specialized chemical reagent whose significance is rooted in its unique structural attributes and resulting reactivity. Unlike compounds with a direct pharmacological effect, its "mechanism of action" is chemical in nature, serving as a versatile building block in advanced organic synthesis. This guide elucidates the chemical principles governing its reactivity, focusing on its role as a precursor and synthetic equivalent for N-methylhydroxylamine synthons. We will explore its application in constructing complex molecular architectures relevant to pharmaceutical development, contrasting its utility with related hydroxylamine derivatives. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the molecule's properties, a detailed analysis of its reactive mechanism, and practical, field-proven protocols for its application.

Introduction

In the landscape of synthetic chemistry, the precise introduction of functional groups is paramount. This compound (CAS RN: 19689-95-3) emerges as a niche yet valuable reagent for such transformations.[1] It belongs to the family of hydroxylamine derivatives, which are central to the synthesis of a wide array of biologically active compounds, including hydroxamic acids—a class renowned for its potent enzyme-inhibiting properties.[2][3]

This guide moves beyond a simple cataloging of properties. It aims to provide a deep, mechanistic understanding of how and why this specific reagent behaves as it does. We will dissect its molecular structure to predict its reactivity and detail its primary application as a reactant, for instance, in the synthesis of α-acyloxy ketones.[4] By understanding its core chemical action, researchers can better leverage its capabilities in the rational design and synthesis of novel therapeutic agents and complex organic molecules.

Physicochemical Properties

The stability and reactivity of a reagent are fundamentally tied to its physical properties. This compound is a solid, making it more convenient to handle and store compared to volatile liquid analogs.[1][4] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19689-95-3 | [1][4][5] |

| Molecular Formula | C₃H₇NO₂·HCl | [5] |

| Molecular Weight | 125.55 g/mol | [4][5] |

| Appearance | White to almost white powder or crystal | [1][4] |

| Melting Point | 111°C (with decomposition) | [4][5] |

| Solubility | Soluble in water | [4] |

Core Mechanism of Chemical Action

The utility of this compound stems from its identity as an N-acylated, N-alkylated hydroxylamine. Its mechanism of action is not biological but is defined by its chemical reactivity in synthetic transformations.

Structural Analysis and Reactivity

The molecule's reactivity can be understood by examining its constituent parts:

-

N-Methyl Group: This alkyl group sterically and electronically influences the nitrogen atom.

-

Hydroxylamine Core (-N(CH₃)-O-): This is the heart of the molecule's functionality, providing a nucleophilic nitrogen atom.

-

O-Acetyl Group (-C(O)CH₃): This group serves two main purposes. First, it acts as a protecting group for the hydroxyl function. Second, as an electron-withdrawing group, it modulates the nucleophilicity of the adjacent nitrogen. Critically, it can function as a leaving group in certain reactions, facilitating the transfer of the "N(CH₃)OH" moiety.

-

Hydrochloride Salt: The hydrochloride form enhances the compound's stability and shelf-life, preventing the free base from undergoing potential decomposition.[6] In a reaction, the acidic proton must be neutralized by a base to unmask the nucleophilic nitrogen.

The primary mechanism involves the nitrogen atom's lone pair of electrons acting as a nucleophile, attacking various electrophilic centers. The presence of the O-acetyl group makes it a distinct reagent from N-methylhydroxylamine or O-methylhydroxylamine, offering a different profile of reactivity and stability.

Key Applications in Synthetic Chemistry & Drug Development

While not a drug itself, this compound is a valuable precursor in the synthesis of molecules with significant biological activity.

Synthesis of Hydroxamic Acids and Derivatives

Hydroxamic acids (R-C(O)NHOH) are a cornerstone of many drug discovery programs. Their ability to chelate metal ions makes them potent inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are implicated in cancer and inflammatory diseases.[2] This reagent can serve as a sophisticated building block for N-substituted hydroxamic acids after coupling with an activated carboxylic acid and subsequent transformation. The general synthesis of hydroxamic acids often involves activating a carboxylic acid and coupling it with a hydroxylamine derivative.[2][3][7][8]

Role in α-Acyloxy Ketone Synthesis

The documented use of this compound as a reactant in the synthesis of α-acyloxy ketones highlights its specific utility.[4] This transformation is crucial for creating complex organic intermediates. While the precise, step-by-step mechanism for this named reaction requires a specific literature source not present in the search results, it likely involves the nucleophilic character of the nitrogen atom initiating a reaction cascade with a suitable substrate.

Experimental Protocols

The following section provides a generalized, robust protocol for utilizing this compound in a common synthetic transformation—the acylation of the nitrogen atom. This serves as a template that can be adapted for specific research objectives.

Protocol: N-Acylation with an Activated Carboxylic Acid

This protocol describes the coupling of a carboxylic acid (activated as an acid chloride) with this compound. This is a foundational step for creating more complex derivatives.

Causality and Experimental Rationale:

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the acid chloride and quench the reaction. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.

-

Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used. Its purpose is to neutralize the HCl salt of the reagent, liberating the free base to act as a nucleophile. A non-nucleophilic base is chosen to prevent it from competing with the hydroxylamine derivative in attacking the acid chloride.

-

Temperature Control: The initial addition is performed at 0 °C to control the exothermic reaction between the highly reactive acid chloride and the nucleophile, minimizing side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) dropwise to the stirred solution. Stir for 10-15 minutes to ensure complete neutralization.

-

Electrophile Addition: In a separate flask, prepare a solution of the desired acid chloride (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled hydroxylamine mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

As a chemical reagent, this compound requires careful handling. While a specific, detailed safety data sheet (SDS) was not retrieved in the search, data from closely related hydroxylamine salts provide a strong basis for safe handling procedures.[9][10][11][12][13]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation and Contact: The compound may be harmful if swallowed or comes into contact with skin. It can cause skin and serious eye irritation.[9][11] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a reagent of precision. Its mechanism of action is fundamentally chemical, dictated by the nucleophilic nature of its N-methylated hydroxylamine core, which is strategically protected and stabilized by O-acetylation and salt formation. It is not an end-product therapeutic but a critical enabler in the synthetic pathways leading to them. For the drug development professional and the research scientist, understanding this reagent's reactivity, stability, and handling is key to unlocking its potential in the synthesis of novel hydroxamic acid derivatives, α-acyloxy ketones, and other complex molecular targets.

References

- This compound | 19689-95-3 - TCI Chemicals.

- ChemInform Abstract: An Efficient Method for the Prepar

- The synthesis of Nα-protected amino hydroxamic acids from Nα-protected amino acids employing versatile chlorin

- SAFETY D

- SAFETY D

- Methods for Hydroxamic Acid Synthesis - PMC - PubMed Central - NIH.

- SAFETY D

- N-Methylhydroxylamine - Wikipedia.

- SAFETY D

- Methods for synthesizing hydroxamic acids and their metal complexes - European Journal of Chemistry.

- This compound.

- This compound | 19689-95-3 - ChemicalBook.

- O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem.

- O-METHYLHYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals - NOAA.

- SAFETY D

Sources

- 1. This compound | 19689-95-3 | TCI AMERICA [tcichemicals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 19689-95-3 [amp.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. eurjchem.com [eurjchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

O-Acetyl-N-methylhydroxylamine Hydrochloride stability and storage

An In-depth Technical Guide to the Stability and Storage of O-Acetyl-N-methylhydroxylamine Hydrochloride

Introduction

This compound is a hydroxylamine derivative utilized in specialized chemical synthesis. Its structure, featuring an ester linkage, makes it a reactive yet potentially unstable molecule if not handled and stored with precision. For researchers, scientists, and professionals in drug development, understanding the stability profile of this reagent is paramount. The integrity of starting materials directly impacts reaction yields, impurity profiles, and the ultimate success of a synthetic campaign. This guide provides a deep dive into the chemical stability, optimal storage conditions, and methodologies for assessing the integrity of this compound, framed from the perspective of field-proven application science.

Physicochemical Properties

A foundational understanding of the compound's basic properties is the first step in developing appropriate handling and storage strategies. These properties dictate its behavior under various environmental conditions.

| Property | Value | Source |

| CAS Number | 19689-95-3 | [1][2] |

| Molecular Formula | C₃H₇NO₂·HCl | [2] |

| Molecular Weight | 125.55 g/mol | [2] |

| Appearance | White to Almost white powder or crystal | [3] |

| Melting Point | 111°C (decomposes) | [2] |

| Purity | >98.0% | [2][3] |

Chemical Stability and Degradation Mechanisms

The stability of this compound is intrinsically linked to its chemical structure. The presence of an acetyl ester group makes it particularly susceptible to hydrolysis.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for this compound is the hydrolysis of the ester linkage.[4][5] This reaction can be catalyzed by both acids and bases and is also promoted by the presence of moisture. The hydrolysis results in the formation of N-methylhydroxylamine hydrochloride and acetic acid.

The causality is clear: water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This leads to the cleavage of the ester bond, rendering the reagent inactive for its intended purpose. Given that the compound is a hydrochloride salt and can behave as an acid in aqueous solution, auto-catalysis in the presence of moisture is a plausible concern.[6][7]

Caption: Proposed primary degradation of this compound via hydrolysis.

Incompatibilities

To ensure stability, it is crucial to avoid contact with incompatible materials. The related compound, N-methylhydroxylamine hydrochloride, is known to be incompatible with:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[8]

-

Strong Bases: Will neutralize the hydrochloride salt and can promote degradation.[9][10]

-

Moisture: As discussed, moisture is the primary driver of hydrolytic degradation.[8][10]

-

Acid Anhydrides and Acid Chlorides: These are highly reactive and should not be stored in proximity.[9][10]

Under thermal stress, such as in a fire, hazardous decomposition products can be generated, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[8]

Recommended Storage and Handling Procedures

The following procedures are designed as a self-validating system. Adherence to these protocols minimizes the introduction of degradants, ensuring the reagent's integrity from procurement to use.

-

Temperature: Store in a cool, dry place. While some sources indicate stability at room temperature, long-term storage should ideally be in a controlled cool environment to minimize any potential for thermal degradation.[8][11]

-

Atmosphere: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[9][12] Therefore, it is imperative to store it in a tightly sealed container .[8] For enhanced stability and to protect against ambient moisture, storage within a desiccator containing a suitable drying agent (e.g., silica gel) is strongly recommended. For maximum protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[10][13]

-

Ventilation: Always handle and store the compound in a well-ventilated area to avoid the accumulation of any potential dust or vapors.[8]

-

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][14] Avoid generating dust during handling.[8][10] After handling, ensure the container is purged with inert gas (if available) before tightly resealing.

Experimental Protocol for Stability Assessment

To empirically validate the stability of a given batch of this compound, a forced degradation study is the authoritative method. This protocol provides a framework for intentionally stressing the compound to identify potential degradants and establish a stability profile.

Workflow Overview

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). This is your T=0 control sample.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

-

Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.

-

Photolytic Stress: Expose a quartz vial containing the stock solution to a calibrated UV light source. Wrap a control vial in aluminum foil and place it alongside.

-

Control: Keep a sealed vial of the stock solution protected from light at room temperature.

-

-

Sampling and Analysis:

-

Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 6, 24, and 48 hours).

-

Analyze all samples by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. The method must be able to resolve the parent compound from any potential degradants.

-

Data Interpretation and Reporting

The trustworthiness of the study relies on systematic data analysis. The primary output is the quantification of the parent compound remaining over time under each stress condition.

Quantitative Data Summary

The results should be summarized in a clear, tabular format. This allows for direct comparison of the compound's stability under different environmental pressures.

| Stress Condition | Time (hours) | Purity of Parent Compound (%) | Appearance of Degradant Peaks (Area %) |

| Control | 0 | 100.0 | 0.0 |

| 48 | 99.8 | < 0.2 | |

| 0.1 N HCl | 2 | 95.2 | 4.8 |

| 24 | 70.1 | 29.9 | |

| 0.1 N NaOH | 2 | 45.3 | 54.7 |

| 24 | < 1.0 | > 99.0 | |

| 3% H₂O₂ | 24 | 98.5 | 1.5 |

| Thermal (60°C) | 48 | 99.1 | 0.9 |

| Photolytic | 48 | 99.5 | 0.5 |

(Note: Data shown is illustrative and will vary based on experimental results.)

This data demonstrates that the compound is highly susceptible to basic and acidic hydrolysis, with lesser susceptibility to oxidation, thermal, and photolytic stress.

Conclusion

This compound is a valuable reagent whose utility is directly tied to its chemical integrity. Its primary vulnerability is hydrolytic degradation, a process accelerated by moisture, acids, and bases. Strict adherence to storage protocols—specifically, keeping the compound in a cool, dry environment in a tightly sealed container, preferably under an inert atmosphere—is non-negotiable for preserving its purity and reactivity. The implementation of systematic stability testing, such as the forced degradation protocol outlined, provides an authoritative, self-validating method to ensure the quality of the reagent before its use in critical synthetic applications.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylhydroxylamine hydrochloride, 98%. [Link]

-

CP Lab Safety. (n.d.). This compound, 5g, Each. [Link]

-

Singh, R., & Rehman, Z. U. (2014). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

-

Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

-

Wikipedia. (n.d.). N-Methylhydroxylamine. [Link]

-

PubChem. (n.d.). N-methylhydroxylamine hydrochloride. [Link]

-

PubChem. (n.d.). O-Methylhydroxylamine hydrochloride. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 19689-95-3 | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. O-METHYLHYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-methylhydroxylamine hydrochloride | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to O-Acetyl-N-methylhydroxylamine Hydrochloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-N-methylhydroxylamine hydrochloride is a versatile and reactive chemical intermediate of significant interest to the organic chemist, particularly those engaged in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the formation of α-acyloxy ketones, a common motif in bioactive compounds. As a specialized reagent, a thorough understanding of its characteristics and handling is paramount for its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the O-acetylated derivative of N-methylhydroxylamine. The presence of the acetyl group on the oxygen atom significantly influences its reactivity, making it a valuable tool for specific chemical transformations.

Key Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | TCI Chemicals |

| IUPAC Name | methylamino acetate;hydrochloride | Fisher Scientific |

| CAS Number | 19689-95-3 | TCI Chemicals |

| Molecular Formula | C₃H₇NO₂·HCl | LabSolu |

| Molecular Weight | 125.55 g/mol | LabSolu |

| Appearance | White to off-white crystalline powder | TCI Chemicals |

| Melting Point | 111 °C (decomposes) | LabSolu |

| Solubility | Soluble in water | LabSolu |

| SMILES | CC(=O)ONC.Cl | Fisher Scientific |

| InChI Key | ZTMICKVBCKWFHL-UHFFFAOYSA-N | Fisher Scientific |

Structural Representation

The molecular structure of this compound is characterized by a central nitrogen atom bonded to a methyl group and an O-acetyl group. The hydrochloride salt form enhances its stability and ease of handling.

Caption: 2D structure of this compound.

Synthesis of this compound

Proposed Experimental Protocol

Materials:

-

N-methylhydroxylamine hydrochloride

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylhydroxylamine hydrochloride (1.0 equivalent) in anhydrous pyridine. Cool the mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude O-Acetyl-N-methylhydroxylamine can be further purified by recrystallization or column chromatography.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

A singlet corresponding to the acetyl methyl protons (CH₃-C=O) is expected around δ 2.0-2.2 ppm.

-

A singlet for the N-methyl protons (N-CH₃) is anticipated around δ 2.6-2.8 ppm.

-

A broad singlet for the N-H proton will be present, with its chemical shift being concentration and solvent dependent.

-

-

¹³C NMR:

-

The carbonyl carbon of the acetyl group is expected to appear in the range of δ 168-172 ppm.

-

The methyl carbon of the acetyl group should be observed around δ 20-22 ppm.

-

The N-methyl carbon is predicted to be in the region of δ 35-40 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1740-1760 cm⁻¹.

-

An N-H stretching vibration should be visible as a broad band in the region of 3100-3300 cm⁻¹.

-

C-H stretching and bending vibrations for the methyl groups will be present in their characteristic regions.

-

-

Mass Spectrometry (MS):

-

The mass spectrum of the free base (C₃H₇NO₂) would show a molecular ion peak at m/z 89.

-

Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) or the entire O-acetyl group.

-

Applications in Organic Synthesis and Drug Development

The primary application of this compound in organic synthesis is as a reagent for the α-acyloxylation of ketones and aldehydes. This transformation is of considerable importance as the α-acyloxy ketone motif is present in a wide array of natural products and pharmaceutically active molecules, exhibiting biological activities such as anti-cancer, anti-inflammatory, and antibacterial properties.[1]

Mechanism of α-Acyloxylation of Ketones

The reaction is believed to proceed through a multi-step mechanism:

-

Imine Formation: The reaction initiates with the condensation of the ketone with O-Acetyl-N-methylhydroxylamine to form an N-methyl, O-acetyl imine intermediate.

-

Tautomerization: The imine then tautomerizes to the more stable enamine.

-

Pericyclic Rearrangement: A[2][2]-sigmatropic rearrangement (aza-Claisen-type rearrangement) of the enamine intermediate occurs, leading to the transfer of the acetyl group to the α-carbon of the original ketone.

-

Hydrolysis: Finally, hydrolysis of the resulting imine furnishes the desired α-acetoxy ketone.

Caption: General workflow for the α-acyloxylation of ketones.

Relevance in Drug Discovery

While specific examples of the use of this compound in the synthesis of marketed drugs are not prominently featured in the literature, its utility in creating α-acyloxy ketone structures makes it a valuable tool for medicinal chemists. The introduction of an acyloxy group at the α-position of a ketone can significantly modulate the biological activity of a molecule. This functional group can participate in hydrogen bonding, alter the electronic properties of the molecule, and provide a handle for further synthetic modifications. For instance, in steroid chemistry, the introduction of such groups can have a profound impact on the pharmacological profile of the steroid nucleus.

Safety and Handling

As a reactive chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized reagent with significant potential in organic synthesis, particularly for the preparation of α-acyloxy ketones. Its well-defined molecular structure and predictable reactivity make it a valuable tool for researchers and scientists in the field of drug development and natural product synthesis. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, will enable its effective and safe application in the laboratory. Further research into its applications in the synthesis of complex, biologically active molecules is warranted and will likely expand its utility in the future.

References

-

Prasad, P. K., Reddi, R. N., & Arumugam, S. (2017). Recent methods for the synthesis of α-acyloxy ketones. Organic & Biomolecular Chemistry, 15(43), 9126–9144. [Link]

-

MDPI. A Novel 2-Methylimidazole Promoted Oxyacyloxylation of α-Hydroxy Ketones and Anhydrides: An Easy Access to α-Acyloxy Ketones. Molecules 2024, 29(22), 5099. [Link]

Sources

An In-depth Technical Guide to O-Acetyl-N-methylhydroxylamine Hydrochloride: Synthesis, Reactivity, and Applications

Abstract

O-Acetyl-N-methylhydroxylamine hydrochloride is a versatile and valuable reagent in modern organic synthesis. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and core reactivity. We will explore its primary application as a precursor for generating N-methoxy-N-methylamine (from the related N,O-dimethylhydroxylamine) for the synthesis of Weinreb amides, crucial intermediates in pharmaceutical and fine chemical production. Detailed, field-proven protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction

In the landscape of synthetic organic chemistry, the pursuit of mild, selective, and high-yielding transformations is paramount. This compound emerges as a key player in this context, primarily serving as a stable precursor and reagent in various synthetic methodologies. While structurally related to other hydroxylamine derivatives, its unique combination of an N-methyl and an O-acetyl group confers specific reactivity profiles that are advantageous in multi-step synthesis.

This guide moves beyond a simple cataloging of reactions. It is designed to provide a deep, mechanistic understanding of why this reagent is chosen for specific applications and how to optimize its use. We will focus on the causality behind experimental choices, ensuring that the protocols described are not just recipes but self-validating systems grounded in chemical principles.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in a laboratory setting. This compound is a white to off-white crystalline solid. Key quantitative data are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 19689-95-3 | [1] |

| Molecular Formula | C3H8ClNO2 | TCI |

| Molecular Weight | 125.55 g/mol | TCI |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 111 °C (decomposes) | [2] |

| Solubility | Soluble in water | [2] |

| Purity | >98.0% | |

| Sensitivities | Moisture and Heat Sensitive | [2] |

Note: As the compound is sensitive to moisture and heat, proper storage in a cool, dry place is essential to maintain its integrity.

Synthesis and Purification

While this compound is commercially available[1], understanding its synthesis provides insight into potential impurities and handling considerations. The synthesis generally involves the N-methylation and subsequent O-acetylation of hydroxylamine or its derivatives. A conceptual workflow is outlined below.

Caption: Conceptual workflow for the synthesis of O-Acetyl-N-methylhydroxylamine HCl.

The process often starts with a protected hydroxylamine to control the selectivity of N-methylation over O-methylation.[3] Subsequent acetylation and salt formation yield the final product. Purification is typically achieved through recrystallization, yielding a high-purity solid suitable for sensitive synthetic applications.[4]

Core Reactivity and Mechanistic Insights

The utility of this compound is intrinsically linked to its role as a precursor to N,O-dimethylhydroxylamine, the key reagent for forming Weinreb amides.[5] The hydrochloride salt provides stability for storage, and the free base can be generated in situ when needed.

Generation of the Active Species

For many applications, the acetyl group is removed, and the resulting N-methylhydroxylamine is used, or it is further methylated to N,O-dimethylhydroxylamine.[6] The generation of the free base of N-methylhydroxylamine from its hydrochloride salt is a critical first step in many protocols.[7]

Caption: In-situ generation of the N-methylhydroxylamine free base.

Causality: The choice of base is crucial. A strong, non-nucleophilic base is preferred to deprotonate the hydroxylammonium salt without competing in subsequent reactions. Sodium methoxide in methanol is common, as the resulting sodium chloride byproduct conveniently precipitates and can be removed by filtration.[7]

Application in Weinreb Amide Synthesis

The premier application of this chemical family is in the synthesis of N-methoxy-N-methylamides, known as Weinreb amides.[6][8] These amides are exceptionally useful because they react with organometallic reagents (like Grignards or organolithiums) to produce a stable tetrahedral intermediate, which collapses to form a ketone upon acidic workup. This prevents the common over-addition that plagues reactions with other acyl derivatives, which often yield tertiary alcohols.[6][8]

A typical procedure involves coupling a carboxylic acid (or its more reactive acyl chloride derivative) with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[9]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following section details a robust, step-by-step protocol for a common application.

Protocol: Synthesis of N-Methoxy-N-methylacetamide (A Model Weinreb Amide)

This protocol describes the synthesis of a simple Weinreb amide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride, a closely related and often-used reagent. The principles are directly applicable to reactions starting with this compound after appropriate deacetylation and methylation steps.

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride (1.0 eq)

-

Acetyl chloride (1.0-1.05 eq)

-

Triethylamine (TEA) or Pyridine (2.0-2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and anhydrous DCM.

-

Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. Stir for 10-15 minutes at 0 °C. The causality here is twofold: TEA acts as a base to generate the free N,O-dimethylhydroxylamine and also serves to neutralize the HCl generated during the acylation step.

-

Acylation: Add acetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight to ensure complete conversion.

-

Workup - Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. This removes water-soluble salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by distillation under reduced pressure.[9]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound and its relatives are irritants and potentially harmful.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.[11] Avoid contact with skin and eyes.[10][11] In case of contact, flush the affected area with copious amounts of water.[12]

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[10][11] Its sensitivity to moisture and heat necessitates careful storage to prevent decomposition.[2]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

Advanced Insights & Future Outlook

While the formation of Weinreb amides is a primary application, the broader family of hydroxylamines is finding increasing use in other areas of chemical biology and drug discovery. For instance, the related compound methoxyamine hydrochloride is an inhibitor of the base excision repair (BER) pathway in DNA, which can enhance the efficacy of certain DNA-damaging anticancer agents.[14][15][16] This highlights the potential for developing novel therapeutics based on the hydroxylamine scaffold.

The continued development of more efficient coupling reagents and one-pot procedures for Weinreb amide synthesis from carboxylic acids will further enhance the utility of N,O-dimethylhydroxylamine and its precursors.[8]

Conclusion

This compound is more than just a shelf chemical; it is a key enabler of one of the most reliable methods for ketone synthesis in modern organic chemistry. Its stability as a hydrochloride salt, combined with the versatile reactivity of its derivatives, makes it an indispensable tool for researchers. By understanding the fundamental principles of its synthesis, reactivity, and handling, scientists can confidently and safely leverage this reagent to construct complex molecular architectures essential for drug discovery and materials science.

References

- Vertex AI Search Result [No Title], vertexaisearch.cloud.google.com, N/A

- AK Scientific, Inc., O-Methylhydroxylamine hydrochloride - AK Scientific, Inc., N/A

- NOAA, O-METHYLHYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals, cameochemicals.noaa.gov, N/A

- CP Lab Safety, this compound, 5g, Each, cplabsafety.com, N/A

- ChemicalBook, The synthetic methods of hydroxylamine hydrochloride, chemicalbook.com, 2022-04-11

- Fisher Scientific, SAFETY D

- BenchChem, An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine, benchchem.com, 2025-12-01

- Labscoop, O-Methylhydroxylamine Hydrochloride, 500G, labscoop.com, N/A

- Bloemfontein, The Essential Role of Hydroxylamine Hydrochloride in Modern Organic Synthesis, bloemfonteincourant.co.za, N/A

- Organic Syntheses, nitrones for intramolecular 1,3-dipolar cycloadditions, orgsyn.org, N/A

- BenchChem, O-Methylhydroxylamine: A Technical Guide for Researchers, benchchem.com, N/A

- Google Patents, CN105330564A - Preparation method of methoxyamine hydrochloride, p

- ChemicalBook, Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride, chemicalbook.com, 2025-02-28

- BenchChem, N-Methylhydroxylamine Hydrochloride: A Versatile Reagent in Pharmaceutical Synthesis, benchchem.com, N/A

- ChemicalBook, N-Methoxy-N-methylacetamide synthesis, chemicalbook.com, N/A

- ChemicalBook, this compound | 19689-95-3, chemicalbook.com, N/A

- MedChemExpress, Methoxyamine hydrochloride (O-Methylhydroxylamine hydrochloride) | BER Inhibitor, medchemexpress.com, N/A

- ResearchGate, Synthesis of N, O-dimethylhydroxylamine hydrochloride, researchg

- TCI Chemicals, this compound | 19689-95-3, tcichemicals.com, N/A

- National Center for Biotechnology Information, O-Methylhydroxylamine | CH5NO | CID 4113, pubchem.ncbi.nlm.nih.gov, N/A

- Wikipedia, N,O-Dimethylhydroxylamine, en.wikipedia.org, 2025-07-19

- AMI Scientific, this compound TCI Analytical reagent, amiscientific.com, N/A

- Google Patents, WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride, p

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]

- 5. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.ca [fishersci.ca]

- 12. O-METHYLHYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. O-Methylhydroxylamine Hydrochloride, 500G | Labscoop [labscoop.com]

- 14. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. O-Methylhydroxylamine | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Exploring the Potential of O-Acetyl-N-methylhydroxylamine Hydrochloride in Specialized Peptide Modifications

An in-depth analysis of current chemical literature and supplier databases reveals that O-Acetyl-N-methylhydroxylamine Hydrochloride is not a commonly documented or standard reagent for mainstream peptide synthesis. Its application in this specific field appears to be niche, speculative, or part of multi-step syntheses where it may serve as a precursor rather than a direct coupling or modifying agent.

However, based on its chemical structure, we can extrapolate its potential applications by examining related and well-established reactions in peptide and medicinal chemistry. This guide, therefore, serves as a forward-looking application note, grounding its hypotheses in established principles of organic chemistry to guide researchers in exploring novel synthetic routes.

Abstract

N-methylated peptides are of significant interest in drug discovery due to their enhanced metabolic stability, increased cell permeability, and ability to modulate conformation and binding affinity. The synthesis of these modified peptides, however, is often challenging due to steric hindrance and reduced reactivity of N-methylated amino acids during standard solid-phase peptide synthesis (SPPS). This document explores the theoretical application of this compound as a potential reagent for the post-synthetic N-methylation of peptide backbones or the synthesis of N-methyl amide bonds, contrasting it with established methodologies. We propose a potential mechanistic pathway and provide an exploratory protocol as a starting point for methods development.

Introduction: The Challenge of N-Methylated Peptides

N-methylation of the peptide backbone introduces a methyl group onto the amide nitrogen. This seemingly minor modification has profound biological consequences:

-

Proteolytic Resistance: The N-methyl group sterically shields the adjacent carbonyl group from enzymatic cleavage by proteases.

-

Improved Pharmacokinetics: N-methylation can increase lipophilicity, often leading to improved membrane permeability and oral bioavailability.

-

Conformational Control: The modification restricts the rotation around the C-N bond, locking the peptide into specific conformations that can enhance binding to biological targets.

Despite these advantages, their synthesis is notoriously difficult. Direct incorporation of N-methylated amino acids in SPPS often results in low coupling yields and requires specialized, highly reactive coupling agents and extended reaction times. This has spurred interest in alternative or post-synthetic modification strategies.

Theoretical Application: O-Acetyl-N-methylhydroxylamine as an Aminating Agent

Based on its structure, this compound could theoretically be employed in the conversion of resin-bound esters to N-methyl amides. In this proposed role, the N-methylhydroxylamine core acts as the nucleophile, while the O-acetyl group functions as a leaving group upon activation.

Proposed Mechanism: The most plausible application involves the aminolysis of an activated carboxylic acid or, more likely, a resin-bound ester. This is particularly relevant for creating C-terminal N-methyl amides, a common modification in bioactive peptides.

The proposed reaction pathway is visualized below:

Caption: Proposed mechanism for C-terminal N-methylamidation.

In this hypothesis, a non-nucleophilic base deprotonates the hydrochloride salt to free the O-Acetyl-N-methylhydroxylamine. This species then attacks the ester linkage of the peptide to the solid support, forming a tetrahedral intermediate. Subsequent collapse of this intermediate would cleave the peptide from the resin, yielding a C-terminal N-methyl amide. The final product would likely be the N-hydroxy-N-methyl amide, which may require a subsequent reduction step to yield the desired N-methyl amide.

Established vs. Exploratory Methods

To provide context, it is crucial to compare this theoretical application with current, validated methods for synthesizing N-methylated peptides.

| Method | Description | Advantages | Disadvantages |

| Direct Incorporation | Use of pre-synthesized Fmoc-N-methyl-amino acids in standard SPPS cycles. | Most common and direct method. Precise control over methylation site. | Low coupling efficiency, steric hindrance, requires specialized coupling reagents (e.g., HATU), expensive building blocks. |

| Sub-monomer Synthesis | A two-step process on the resin involving reductive amination after coupling an aldehyde. | Avoids use of expensive N-methylated amino acids. | Can have significant side reactions, requires harsh reagents like sodium triacetoxyborohydride. |

| Fukuyama-Mitsunobu Reaction | Post-synthetic N-alkylation of a sulfonamide-protected peptide backbone. | Efficient for multiple N-methylations. | Requires multiple protection/deprotection steps, use of toxic and hazardous reagents. |

| Exploratory Aminolysis (using O-Acetyl-N-methylhydroxylamine) | Post-synthetic cleavage and modification of a resin-bound ester to form a C-terminal N-methyl amide. | Potentially mild cleavage conditions, introduces modification at the final step. | Theoretical , unproven, may yield N-hydroxy-N-methyl amide requiring further reduction, optimization required. |

Exploratory Protocol: C-Terminal N-Methyl Amide Formation

Disclaimer: The following protocol is a theoretical starting point for research and development. It is adapted from general aminolysis procedures and has not been validated for this compound. Significant optimization will be required.

Objective: To cleave a peptide from a Wang or similar ester-linked resin, concurrently forming a C-terminal N-methyl amide.

Materials and Reagents:

-

Peptide-on-resin (e.g., synthesized on Wang resin)

-

This compound

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

HPLC system with C18 column

-

Mass Spectrometer (e.g., LC-MS)

Experimental Workflow:

Caption: Workflow for exploratory aminolysis protocol.

Step-by-Step Procedure:

-

Resin Preparation:

-

Take 50 mg of the dried peptide-on-resin in a peptide synthesis vessel.

-

Swell the resin in anhydrous DMF (2 mL) for 30 minutes.

-

Drain the DMF.

-

-

Reagent Solution Preparation:

-

In a separate vial, dissolve a 10-fold molar excess of this compound (relative to resin loading) in a minimal amount of anhydrous DMF.

-

Add a 20-fold molar excess of DIEA to the solution. This is to both deprotonate the hydrochloride salt and drive the reaction forward. Caution: The solution may become warm.

-

Vortex until fully dissolved.

-

-

Reaction:

-

Add the reagent solution to the swollen resin.

-

Seal the vessel and place it on a shaker at room temperature.

-

Allow the reaction to proceed for 12-24 hours. Initial optimization should test various time points (e.g., 4, 8, 12, 24 hours).

-

-

Work-up and Collection:

-

Filter the reaction solution from the resin beads into a collection tube.

-

Wash the resin beads 3 times with DMF (1 mL each) and collect the washes.

-

Wash the resin beads 3 times with DCM (1 mL each) and collect the washes.

-

Combine all filtrates and washes.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator or centrifugal evaporator).

-

-

Analysis and Validation:

-

Reconstitute the dried residue in a suitable solvent (e.g., 50% Acetonitrile/Water).

-

Analyze the crude product using LC-MS to identify the desired product mass (Peptide-CO-N(OH)-CH₃) and any starting material or byproducts.

-

Purify the desired product using preparative HPLC.

-

Safety and Handling

-

This compound: Consult the Safety Data Sheet (SDS) before use. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

DIEA: Corrosive and volatile. Handle only in a fume hood.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion and Future Outlook

While not a standard reagent in the peptide chemist's toolkit, this compound presents an intriguing chemical structure for specialized applications, particularly for the synthesis of C-terminal modified peptides. The proposed mechanism of ester aminolysis provides a logical, albeit unproven, foundation for its use. The exploratory protocol outlined here serves as a template for researchers to begin investigating its potential utility. Success will depend on careful reaction optimization and rigorous analytical characterization to confirm the identity of the reaction products and assess the efficiency of the transformation compared to established methods.

References

-

Biron, E., & Kessler, H. (2005). Recent developments in the synthesis of N-methylated peptides. Journal of Peptide Science, 11(5), 301-309. Available at: [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

Application Notes and Protocols for O-Acetyl-N-methylhydroxylamine Hydrochloride in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract